molecular formula C10H9NO4 B14777291 Ethyl 3-oxo-2,3-dihydrobenzo[d]isoxazole-6-carboxylate

Ethyl 3-oxo-2,3-dihydrobenzo[d]isoxazole-6-carboxylate

Cat. No.: B14777291
M. Wt: 207.18 g/mol
InChI Key: DSJDDAVLZWJPKQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 3-oxo-2,3-dihydrobenzo[d]isoxazole-6-carboxylate is a chemical compound that belongs to the class of isoxazole derivatives. Isoxazoles are five-membered heterocyclic compounds containing one oxygen and one nitrogen atom.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 3-oxo-2,3-dihydrobenzo[d]isoxazole-6-carboxylate typically involves a multi-step process. One common method is the cycloaddition reaction, where nitrile oxides react with alkenes or alkynes to form isoxazole rings . This reaction can be catalyzed by metals such as copper (Cu) or ruthenium (Ru), although metal-free methods are also being explored to reduce costs and environmental impact .

Industrial Production Methods

In an industrial setting, the production of this compound may involve bulk manufacturing processes that ensure high yield and purity. These processes often utilize automated systems for precise control of reaction conditions such as temperature, pressure, and reagent concentrations .

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-oxo-2,3-dihydrobenzo[d]isoxazole-6-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: KMnO₄, CrO₃

    Reduction: LiAlH₄, NaBH₄

    Substitution: Various nucleophiles and electrophiles

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines .

Scientific Research Applications

Ethyl 3-oxo-2,3-dihydrobenzo[d]isoxazole-6-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of Ethyl 3-oxo-2,3-dihydrobenzo[d]isoxazole-6-carboxylate involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to a biological response. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its specific structure, which imparts distinct chemical and biological properties.

Properties

Molecular Formula

C10H9NO4

Molecular Weight

207.18 g/mol

IUPAC Name

ethyl 3-oxo-1,2-benzoxazole-6-carboxylate

InChI

InChI=1S/C10H9NO4/c1-2-14-10(13)6-3-4-7-8(5-6)15-11-9(7)12/h3-5H,2H2,1H3,(H,11,12)

InChI Key

DSJDDAVLZWJPKQ-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CC2=C(C=C1)C(=O)NO2

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.